4,6-Dichloro-1-indanone
Overview
Description
4,6-Dichloro-1-indanone is an organic compound with the molecular formula C9H6Cl2O. It is a derivative of indanone, characterized by the presence of two chlorine atoms at the 4 and 6 positions on the indanone ring.
Mechanism of Action
Target of Action
It is often used in proteomics research applications , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It’s known that 1-indanones, a class of compounds to which 4,6-dichloro-1-indanone belongs, can undergo various chemical reactions . For instance, a rhodium-catalyzed direct insertion of ethylene into relatively unstrained C–C bonds in 1-indanones has been reported .
Biochemical Pathways
1-indanones are known to be involved in the synthesis of various biologically active compounds . For example, 4,7-dimethoxy-1-indanones were used in the key step of the synthesis of kinamycin derivatives, which exhibited strong cytotoxic and anticancer activity .
Pharmacokinetics
Its molecular weight of 20105 suggests that it could potentially be absorbed and distributed in the body
Result of Action
Safety data sheets indicate that it may be harmful if swallowed and can cause serious eye irritation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, the compound should be handled and stored in a suitable environment to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1-indanone typically involves the chlorination of 1-indanone. One common method is the direct chlorination of 1-indanone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 6 positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-1-indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into 4,6-dichloroindan-1-ol or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted indanone derivatives
Scientific Research Applications
4,6-Dichloro-1-indanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
- 4,6-Dibromo-1-indanone
- 4,6-Dichloro-2-methyl-1-indanone
- 4,6-Dichloro-1-indanol
Comparison: 4,6-Dichloro-1-indanone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. For example, the presence of chlorine atoms at the 4 and 6 positions can influence the compound’s electronic properties and reactivity, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
4,6-dichloro-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGNWTAXBIQGAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480438 | |
Record name | 4,6-Dichloro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52397-81-6 | |
Record name | 4,6-Dichloro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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